4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group and a phenyl group bearing a N-methylaminocarbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The N-methylaminocarbonyl moiety can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the N-methylaminocarbonyl moiety may produce primary or secondary amines.
Scientific Research Applications
4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. The hydroxy and N-methylaminocarbonyl groups play crucial roles in its binding to target proteins and enzymes, influencing their activity and function . Detailed studies on its mechanism of action are ongoing to fully elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and aromatic structure and are known for their pharmaceutical and biological activities.
Quinazoline derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Uniqueness
4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-3-(4-oxo-1H-pyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-14-13(17)10-4-2-3-9(7-10)12-8-11(16)5-6-15-12/h2-8H,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXZTUZUQFKQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692623 |
Source
|
Record name | N-Methyl-3-(4-oxo-1,4-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261983-87-2 |
Source
|
Record name | N-Methyl-3-(4-oxo-1,4-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.